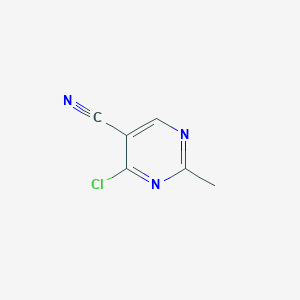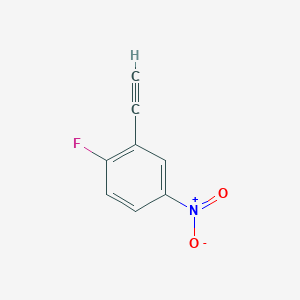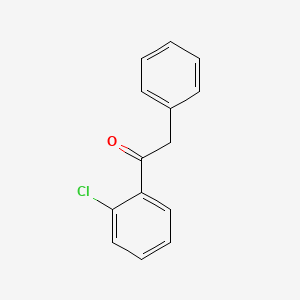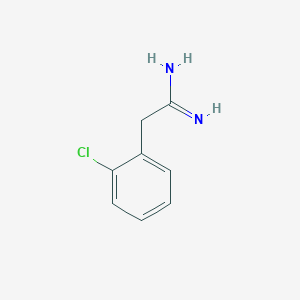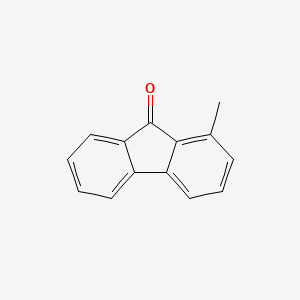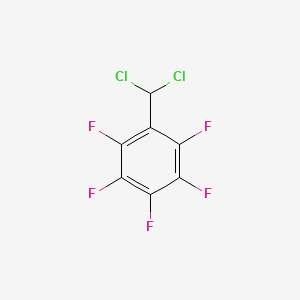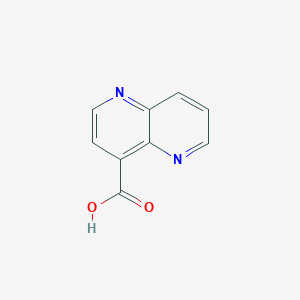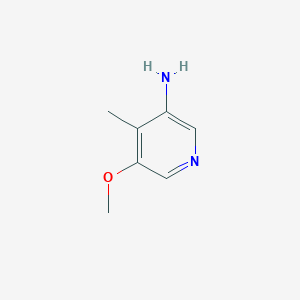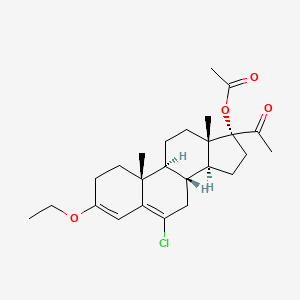
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is a synthetic steroid compound. It has the molecular formula C24H31ClO4 and a molecular weight of 416.95 g/mol. This compound appears as a white crystalline or powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one can be achieved through several steps:
Starting Material: 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Addition Reaction: The epoxide group reacts with hydrogen bromide to form 16-bromo, 17α-hydroxy derivatives.
Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.
Transformation: The 3-keto group and 4-ene double bond are converted to a 3-hydroxy group and 3,5-diene structure.
Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.
Hydrolysis: The 3-acetyl group is removed through hydrolysis.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis following the same steps as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone)
- 3-ethoxy-17-hydroxypregna-3,5-dien-20-one
Uniqueness
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and efficacy compared to similar compounds .
Properties
Molecular Formula |
C25H35ClO4 |
|---|---|
Molecular Weight |
435 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H35ClO4/c1-6-29-17-7-10-23(4)19-8-11-24(5)20(18(19)14-22(26)21(23)13-17)9-12-25(24,15(2)27)30-16(3)28/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChI Key |
SCVRNVQWLOXOMX-DAHGFBLPSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)Cl |
Canonical SMILES |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


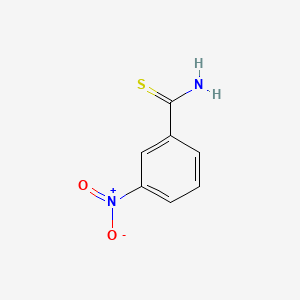

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)
